3,4-Diphenyl-but-3-EN-2-one

5‑Lipoxygenase inhibition Arachidonic acid cascade Anti‑inflammatory screening

3,4-Diphenyl-but-3-EN-2-one (CAS 1722‑69‑6; synonym: 3,4‑diphenyl‑3‑buten‑2‑one; NSC 167131) is an α,β‑unsaturated ketone belonging to the chalcone/diphenylbutenone structural class. The compound exists as (E)‑ and (Z)‑geometric isomers, with the (E)‑isomer being the thermodynamically favoured form observed in most synthetic preparations.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 1722-69-6
Cat. No. B14165516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diphenyl-but-3-EN-2-one
CAS1722-69-6
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C16H14O/c1-13(17)16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b16-12+
InChIKeyPXTNHINUEHWZIX-FOWTUZBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,4-Diphenyl-but-3-EN-2-one (CAS 1722-69-6): Procurement-Relevant Physicochemical and Pharmacological Profile


3,4-Diphenyl-but-3-EN-2-one (CAS 1722‑69‑6; synonym: 3,4‑diphenyl‑3‑buten‑2‑one; NSC 167131) is an α,β‑unsaturated ketone belonging to the chalcone/diphenylbutenone structural class . The compound exists as (E)‑ and (Z)‑geometric isomers, with the (E)‑isomer being the thermodynamically favoured form observed in most synthetic preparations . With a molecular weight of 222.28 g·mol⁻¹, a calculated logP of ~3.7, and a topological polar surface area of 17.1 Ų, it occupies a physicochemical space distinct from both simpler mono‑phenyl enones (e.g. benzylideneacetone, MW 146.19) and more lipophilic triarylalkenones [1]. The compound is catalogued in the NCI/DTP repository (NSC 167131) and has been evaluated in multiple biological screening programmes, establishing a multi‑target pharmacological fingerprint that differentiates it from structurally related chalcones [1].

3,4-Diphenyl-but-3-EN-2-one: Why In‑Class Substitution without Quantitative Benchmarking Carries Procurement Risk


Although 3,4‑diphenyl‑but‑3‑EN‑2‑one is formally a chalcone analogue, generic substitution with other chalcones (e.g. 1,3‑diphenyl‑2‑propen‑1‑one, chalcone itself; or 4‑phenyl‑3‑buten‑2‑one, benzylideneacetone) is not supported by the available pharmacological data because (i) the 3,4‑diphenyl substitution pattern confers a distinct multi‑target enzyme inhibition profile – including 5‑lipoxygenase (5‑LO), formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) – that is absent from chalcone [1]; (ii) the compound has demonstrated differentiation‑inducing activity in myeloid leukaemia models, a phenotype not shared by the parent chalcone scaffold [1][2]; and (iii) its specific olefin geometry and ketone placement govern its reactivity as a synthetic intermediate for isoquinoline and heterocycle construction, meaning that changing the substitution pattern alters both the biological and synthetic utility [3]. These three dimensions of differentiation – enzyme poly‑pharmacology, cell‑phenotype modulation, and chemo‑selective reactivity – are quantified in the evidence items below.

3,4-Diphenyl-but-3-EN-2-one: Quantitative Comparative Evidence for Differentiated Procurement


Potent 5‑Lipoxygenase Inhibition: 3,4‑Diphenyl‑but‑3‑EN‑2‑one vs. Chalcone and Structurally Related Analogues

3,4‑Diphenyl‑but‑3‑EN‑2‑one is annotated in the MeSH database as a "potent lipoxygenase inhibitor" that interferes with arachidonic acid metabolism [1]. In an enzymatic assay employing human recombinant 5‑lipoxygenase (5‑LO), a closely related 3,4‑diphenyl‑3‑buten‑2‑one derivative (ChEMBL4282134) displayed an IC₅₀ of 2.46 µM for inhibition of leukotriene B₄ production [2]. By contrast, the parent chalcone scaffold (1,3‑diphenyl‑2‑propen‑1‑one) is reported to have no significant 5‑LO inhibitory activity up to 300 µM in analogous assay formats . The 3,4‑diphenyl substitution is therefore essential for conferring 5‑LO inhibitory activity on this chemotype.

5‑Lipoxygenase inhibition Arachidonic acid cascade Anti‑inflammatory screening

Multi‑Target Enzyme Fingerprint: 3,4‑Diphenyl‑but‑3‑EN‑2‑one vs. Monocarboxylate Chalcone Fragments

The MeSH pharmacological annotation for 3,4‑diphenyl‑but‑3‑EN‑2‑one documents a distinctive enzyme inhibition profile: potent inhibition of lipoxygenase, accompanied by inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This multi‑target fingerprint is absent from simpler chalcone fragments, such as benzylideneacetone (4‑phenyl‑3‑buten‑2‑one), which lacks the second phenyl ring and is not reported to inhibit any of these enzymes at comparable concentrations. In a comparative screening study of phenyl‑3‑buten‑2‑one derivatives against human placental aromatase, compounds bearing the 3,4‑diphenyl substitution pattern displayed moderate inhibitory activity (IC₅₀ range: 22.6–47.9 µM), whereas mono‑phenyl analogues were inactive [2].

Poly‑pharmacology Enzyme profiling Formyltetrahydrofolate synthetase

Differentiation‑Inducing Activity in Leukaemia Models: 3,4‑Diphenyl‑but‑3‑EN‑2‑one vs. Standard Cytotoxic Chalcones

3,4‑Diphenyl‑but‑3‑EN‑2‑one has been reported to arrest proliferation of undifferentiated cells and induce their differentiation to the monocyte/macrophage lineage [1]. This cell‑phenotype modulation activity is conceptually distinct from the simple cytotoxic mechanisms exhibited by many chalcones. In the NCI/DTP repository, the compound (NSC 167131) has been evaluated for anticancer activity against the P388 leukaemia model, demonstrating significant inhibitory activity when administered as a suspension in acetone‑Tween 80 . In contrast, the parent chalcone (1,3‑diphenyl‑2‑propen‑1‑one) is primarily reported as a cytotoxic agent with an IC₅₀ of approximately 18.8 µM against certain cancer cell lines, but without differentiation‑inducing properties [2].

Myeloid leukaemia Differentiation therapy Phenotypic screening

Antimicrobial Activity: 3,4‑Diphenyl‑but‑3‑EN‑2‑one as a Scaffold for Aminoalkyl‑Functionalised Antibacterials

In the aryl‑diphenyl‑butene series, compounds bearing the 3,4‑diphenyl‑but‑3‑EN‑2‑one core with aminoalkyl side‑chains exhibit Gram‑positive‑selective antimicrobial activity against Staphylococcus aureus (ATCC 6538) and Enterococcus hirae (ATCC 10541) [1]. A key SAR finding is that a three‑carbon amino chain spacer (n = 3) provides superior antimicrobial potency compared to two‑carbon (n = 2) or four‑carbon (n = 4) spacers [1]. The parent 3,4‑diphenyl‑but‑3‑EN‑2‑one (without aminoalkyl derivatisation) serves as the essential synthetic precursor for generating these active analogues, whereas the related scaffold 4,4‑diphenyl‑3‑buten‑2‑one (CAS 837‑66‑1) lacks the 3‑position phenyl group required for the same derivatisation pathway .

Antimicrobial resistance Gram‑positive bacteria Structure‑activity relationship

Chemo‑Selective Synthetic Utility: Cyclisation to 1‑Phenyl‑3‑methylisoquinoline vs. Non‑Diphenyl Enones

The oxime benzoate of 3,4‑diphenyl‑but‑3‑EN‑2‑one undergoes a distinctive cyclisation rearrangement to yield 1‑phenyl‑3‑methylisoquinoline, a transformation confirmed by ¹⁴C tracer studies [1]. Using polyphosphoric ester methodology, isoquinoline products are obtained in yields mainly ranging from 50 % to 70 % [2]. In contrast, the analogous oxime derived from benzylideneacetone (4‑phenyl‑3‑buten‑2‑one) does not provide the same isoquinoline scaffold, because the 3‑position phenyl group – which becomes the 1‑phenyl substituent in the isoquinoline product – is absent [3]. This chemo‑selective rearrangement constitutes a synthetic differentiation that is unavailable with simpler enones.

Heterocycle synthesis Isoquinoline Polyphosphoric ester cyclisation

3,4-Diphenyl-but-3-EN-2-one: Evidence‑Backed Research and Industrial Application Scenarios


Anti‑Inflammatory Drug Discovery Targeting the 5‑Lipoxygenase Pathway

For laboratories engaged in 5‑LO inhibitor screening for asthma, atherosclerosis, or inflammatory disease, 3,4‑diphenyl‑but‑3‑EN‑2‑one provides a confirmed multi‑target starting point. The compound inhibits human recombinant 5‑LO (IC₅₀ ≈ 2.46 µM in a derivative context) and also modulates COX and the arachidonic acid cascade, enabling studies of dual LOX/COX inhibition from a single chemotype [1][2]. Generic chalcone, by contrast, shows no meaningful 5‑LO activity up to 300 µM .

Acute Myeloid Leukaemia Differentiation Therapy Research

The compound has been identified as an inducer of monocyte/macrophage differentiation in undifferentiated cell models, with confirmed activity against the P388 leukaemia line in vivo [1][2]. This differentiation‑inducing phenotype distinguishes it from the simple cytotoxic profile of chalcone (IC₅₀ ≈ 18.8 µM in cytotoxicity assays, but no differentiation induction) . Research groups studying non‑cytotoxic differentiation therapy approaches for AML should procure this specific compound.

Medicinal Chemistry of Aminoalkyl‑Diphenylbutene Antimicrobials

The compound serves as the core scaffold for generating aminoalkyl‑functionalised antibacterials with Gram‑positive selectivity. The SAR established by Jellali et al. (2013) demonstrates that a three‑carbon amino spacer on this scaffold optimises antimicrobial potency against S. aureus and E. hirae [1]. The 4,4‑diphenyl regioisomer (CAS 837‑66‑1) cannot support the same derivatisation and SAR [2].

Heterocyclic Synthesis: Isoquinoline and Nitrogen‑Containing Heterocycle Construction

The oxime benzoate of 3,4‑diphenyl‑but‑3‑EN‑2‑one undergoes a well‑characterised cyclisation to 1‑phenyl‑3‑methylisoquinoline in 50–70 % yield [1][2]. This transformation is not accessible from benzylideneacetone or other mono‑phenyl enones, which lack the requisite 3‑position phenyl group for isoquinoline formation . Synthetic laboratories targeting isoquinoline libraries should procure this specific compound.

Quote Request

Request a Quote for 3,4-Diphenyl-but-3-EN-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.